![molecular formula C10H14N4Si B14414459 2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine CAS No. 84645-36-3](/img/structure/B14414459.png)
2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine is a compound that features a pyridine ring substituted with a 2H-1,2,3-triazole ring, which is further modified with a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The trimethylsilyl group is introduced to the triazole ring through the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the pyridine ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or organometallic compounds in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the triazole or pyridine rings.
Aplicaciones Científicas De Investigación
2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine involves its interaction with molecular targets through its triazole and pyridine rings. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
- **5-(Trimethylsilyl)-1,2,3-triazole
2-(Trimethylsilyl)pyridine: Shares the pyridine ring and trimethylsilyl group but lacks the triazole ring.
Propiedades
Número CAS |
84645-36-3 |
|---|---|
Fórmula molecular |
C10H14N4Si |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
trimethyl-(5-pyridin-2-yl-2H-triazol-4-yl)silane |
InChI |
InChI=1S/C10H14N4Si/c1-15(2,3)10-9(12-14-13-10)8-6-4-5-7-11-8/h4-7H,1-3H3,(H,12,13,14) |
Clave InChI |
ZIVUPOYMBBEIKA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=NNN=C1C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B14414383.png)
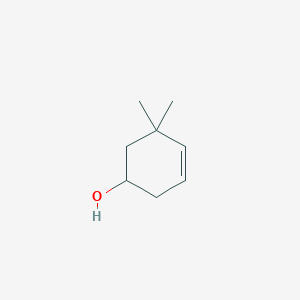
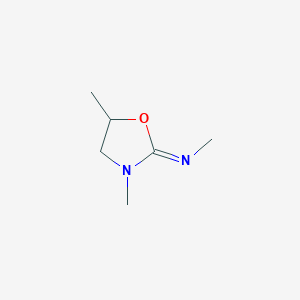
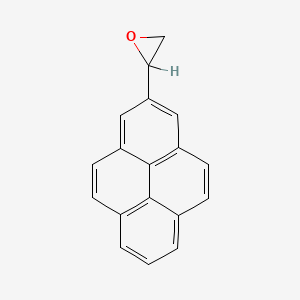

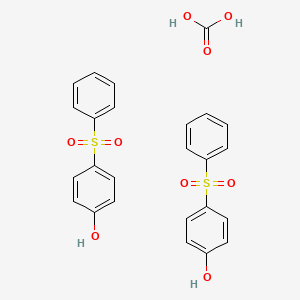
![3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B14414427.png)
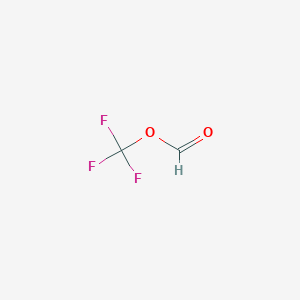
![2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B14414436.png)

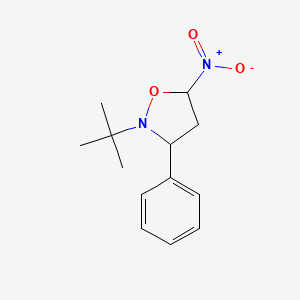

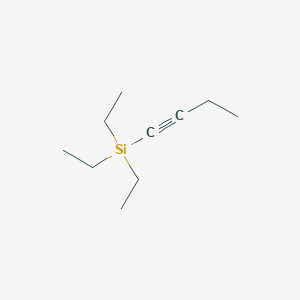
![Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate](/img/structure/B14414470.png)
